
methyl (2R)-2-(methylamino)butanoate
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Overview
Description
Methyl (2R)-2-(methylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the second carbon of a butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(methylamino)butanoate typically involves the esterification of (2R)-2-(methylamino)butanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is (2R)-2-(methylamino)butanoic acid.
Reduction: The major product is (2R)-2-(methylamino)butanol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Methyl (2R)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2R)-2-(methylamino)butanoic acid, which can then participate in various biochemical pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-(methylamino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2-(ethylamino)butanoate: Similar structure but with an ethylamino group instead of a methylamino group.
Methyl (2S)-2-(methylamino)butanoate: Stereoisomer with the (2S) configuration instead of (2R).
Uniqueness
Methyl (2R)-2-(methylamino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its (2R) configuration and methylamino group make it a valuable compound for studying stereospecific interactions and reactions in both chemical and biological contexts .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (2R)-2-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
INBBIXRVEUBDRU-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC |
Canonical SMILES |
CCC(C(=O)OC)NC |
Origin of Product |
United States |
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